molecular formula C12H12ClNO B1347666 2-Chloro-6,7-dimethylquinoline-3-methanol CAS No. 333408-44-9

2-Chloro-6,7-dimethylquinoline-3-methanol

Cat. No.: B1347666
CAS No.: 333408-44-9
M. Wt: 221.68 g/mol
InChI Key: FVHRDDVYXFKXKE-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethylquinoline-3-methanol: is a halogenated heterocyclic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . This compound is characterized by the presence of a chloro group at the 2-position, two methyl groups at the 6 and 7 positions, and a methanol group at the 3-position on the quinoline ring. It is a solid at room temperature and is used in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Chloro-6,7-dimethylquinoline-3-methanol can undergo oxidation reactions to form corresponding quinoline carboxylic acids.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Various quinoline derivatives with different functional groups.

    Substitution: Substituted quinoline derivatives with amine or thiol groups.

Scientific Research Applications

Chemistry: 2-Chloro-6,7-dimethylquinoline-3-methanol is used as an intermediate in the synthesis of various heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: Although specific medicinal applications are not well-documented, quinoline derivatives are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities. Therefore, this compound may be explored for similar applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethylquinoline-3-methanol is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

  • 2-Chloro-6-methylquinoline-3-methanol
  • 2-Chloro-7-methylquinoline-3-methanol
  • 2-Chloro-6,7-dimethoxy-4-methylquinoline
  • 2-Chloro-3-chloromethyl-6,7-dimethylquinoline

Uniqueness: 2-Chloro-6,7-dimethylquinoline-3-methanol is unique due to the specific positioning of its chloro, methyl, and methanol groups on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(2-chloro-6,7-dimethylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRDDVYXFKXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357712
Record name 2-Chloro-6,7-dimethylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-44-9
Record name 2-Chloro-6,7-dimethylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 333408-44-9
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